molecular formula C7H18Cl2N2O2 B2746927 4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride CAS No. 2126177-12-4

4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride

Cat. No.: B2746927
CAS No.: 2126177-12-4
M. Wt: 233.13
InChI Key: VRSKDZNYMJLJKQ-UHFFFAOYSA-N
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Description

4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride (CAS: 2126177-12-4) is a synthetic organic compound with the molecular formula C₇H₁₈Cl₂N₂O₂ and a molecular weight of 233.133 g/mol . It features a butanoic acid backbone substituted with a methyl and 2-aminoethyl group on the amino moiety, forming a tertiary amine structure. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for biochemical and pharmacological research. Its monoisotopic mass is 232.074533, and it is cataloged under ChemSpider ID 64949259 .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-aminoethyl(methyl)amino]butanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.2ClH/c1-9(6-4-8)5-2-3-7(10)11;;/h2-6,8H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSKDZNYMJLJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride typically involves the reaction of butanoic acid with 2-aminoethyl and methylamine. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or distillation to achieve the desired purity levels. Quality control measures are implemented to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various amines, oxides, and substituted derivatives, which are useful in further chemical synthesis and applications.

Scientific Research Applications

Chemistry

AEEA serves as a versatile building block in the synthesis of complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it valuable for developing new compounds.

Reaction TypeDescription
Oxidation Can be oxidized using agents like hydrogen peroxide, forming oxidized derivatives.
Reduction Reacts with reducing agents such as sodium borohydride to yield reduced derivatives.
Substitution Amino groups can be substituted with other functional groups under appropriate conditions.

Biology

The compound's interactions with biological systems have been extensively studied:

  • Enzyme Interaction : AEEA acts as an inhibitor of angiotensin-converting enzyme (ACE), which is crucial for blood pressure regulation.
  • Cell Signaling Modulation : It enhances met5-enkephalin-induced anti-nociception, indicating potential applications in pain management.

Medicine

Ongoing research highlights AEEA's potential therapeutic applications:

  • Antihypertensive Effects : Studies show that AEEA effectively reduces blood pressure in animal models by inhibiting ACE.
Dosage (mg/kg)Blood Pressure Reduction (%)
510
1020
2035
  • Neuroprotective Properties : AEEA may protect against neurodegenerative diseases by modulating neurotransmitter levels and preventing neuronal apoptosis.
  • Anticancer Activity : Preliminary studies indicate that AEEA can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell LineIC50 (µM)
MCF-715
HeLa20

Industry

In industrial applications, AEEA is utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds. Its properties make it suitable for creating various biologically active substances.

Case Study 1: Antihypertensive Effects

In a controlled study involving hypertensive rats, administration of AEEA resulted in a significant decrease in systolic blood pressure over four weeks, demonstrating its potential as an antihypertensive agent.

Case Study 2: Neuroprotective Effects

A clinical trial assessing the effects of AEEA on patients with early-stage Alzheimer's disease revealed improved cognitive function scores compared to a placebo group after three months of treatment.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and receptors, modulating their activity and leading to specific biochemical outcomes. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison with analogous compounds highlights key differences in molecular structure, physicochemical properties, and applications. Below is a detailed analysis:

Structural and Functional Group Variations

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride Tertiary amine (methyl, 2-aminoethyl), dihydrochloride salt C₇H₁₈Cl₂N₂O₂ 233.133 Enhanced solubility due to dihydrochloride
4-(3-Aminophenyl)butanoic acid hydrochloride Aromatic 3-aminophenyl group, hydrochloride salt C₁₀H₁₄ClNO₂ 223.68 Increased hydrophobicity from phenyl group
4-(Dimethylamino)butanoic acid hydrochloride Dimethylamino group, hydrochloride salt C₆H₁₄ClNO₂ 167.64 Simpler tertiary amine structure; lower molecular weight
3-methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride Pyridinylmethyl group, dihydrochloride salt C₁₁H₁₈Cl₂N₂O₂ 297.18 Aromatic pyridine enhances metal-binding potential
4-(2-Aminoethyl)catechol, hydrochloride Catechol (dihydroxybenzene), 2-aminoethyl group C₈H₁₂ClNO₂ 189.64 High redox activity due to catechol

Physicochemical Properties

  • Solubility: The dihydrochloride salt form of the target compound ensures superior aqueous solubility compared to mono-hydrochloride analogs (e.g., 4-(3-Aminophenyl)butanoic acid hydrochloride) .
  • Polarity: The 2-aminoethyl group in the target compound increases polarity relative to 4-(Dimethylamino)butanoic acid hydrochloride, which has a nonpolar dimethyl group .
  • Stability : Aromatic derivatives (e.g., pyridinylmethyl or phenyl groups) exhibit greater thermal stability but lower solubility in polar solvents .

Biological Activity

4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride, commonly referred to as a derivative of gamma-aminobutyric acid (GABA), is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurotransmission and metabolic processes. This article delves into its biological activity, examining various studies, mechanisms of action, and potential therapeutic applications.

The compound is characterized by its structure, which includes:

  • Molecular Formula : C6H14Cl2N2O2
  • Molecular Weight : 201.09 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It acts as a GABA analogue, which suggests that it may influence GABAergic transmission in the central nervous system (CNS). The compound's structure allows it to bind to GABA receptors, potentially enhancing inhibitory neurotransmission.

1. Neurotransmission Modulation

Research indicates that compounds similar to this compound can modulate neurotransmitter levels, particularly GABA. This modulation is crucial for maintaining neuronal excitability and preventing excessive neuronal firing, which is implicated in various neurological disorders.

2. Antimicrobial Activity

Preliminary studies suggest that derivatives of amino acids exhibit antimicrobial properties. For instance, certain amino acid-based compounds have shown effectiveness against various bacterial strains by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies and Research Findings

Study Findings Reference
Inhibition of ASCT2Identified novel inhibitors that significantly reduce glutamine accumulation in cancer cells.
Antimicrobial propertiesAmino acid derivatives demonstrated effectiveness against resistant bacterial strains.
Neurotransmitter modulationSimilar compounds enhanced GABAergic transmission in animal models.General knowledge

Case Study: Neurotransmitter Modulation

A study investigating the effects of GABA analogues on neuronal excitability found that compounds structurally related to this compound significantly increased GABA receptor activity, leading to decreased seizure activity in rodent models .

Case Study: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of amino acid derivatives reported that certain compounds reduced the minimum inhibitory concentration (MIC) of antibiotics against resistant strains of Staphylococcus aureus by up to 16-fold when combined with efflux pump inhibitors .

Q & A

Q. What in vitro models are suitable for studying this compound’s neuropharmacological potential?

  • Methodological Answer : Use primary neuronal cultures from rodent hippocampi to assess GABA uptake inhibition. Validate with patch-clamp electrophysiology for chloride ion flux. Compare efficacy to reference compounds (e.g., tiagabine) and publish dose-response curves with GraphPad Prism .

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